Lipophilicity Comparison: Higher LogP Drives Permeability
The incorporation of a 4-tert-butyl group on the benzamide moiety of 4-tert-butyl-N-piperidin-4-ylbenzamide substantially increases its calculated lipophilicity. This compound has an ACD/LogP value of 2.75 , whereas the unsubstituted comparator, N-(piperidin-4-yl)benzamide, has a computed XLogP3 value of 1.3 [1]. This difference of 1.45 log units indicates a nearly 30-fold higher predicted partition coefficient in octanol/water, which is a critical parameter for passive membrane diffusion.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.75 |
| Comparator Or Baseline | N-(piperidin-4-yl)benzamide; XLogP3 = 1.3 |
| Quantified Difference | Δ LogP = 1.45 (approx. 28-fold increase in partition coefficient) |
| Conditions | Calculated property using ACD/Labs Percepta Platform and PubChem XLogP3 algorithm. |
Why This Matters
This quantifiable difference in lipophilicity is a primary driver for cellular permeability and distribution, directly impacting the selection of this scaffold for optimizing bioavailability in lead compounds.
- [1] PubChem. (2025). N-4-Piperidylbenzamide | CID 118120. Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-Piperidin-4-yl-benzamide View Source
